molecular formula C22H24FN5O2 B14972151 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B14972151
M. Wt: 409.5 g/mol
InChI Key: GIXMCDDKOIZXKE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic compound that features a unique combination of fluorophenyl, methoxyphenyl, and triazoloazepinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts such as palladium on carbon, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler fluorinated aromatic compound.

    Ethyl 4-fluorobenzoate: Another fluorinated aromatic ester.

    4-Fluoro-N-methylbenzamide: A fluorinated benzamide derivative.

Uniqueness

3-(4-Fluorophenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is unique due to its triazoloazepine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler fluorinated aromatic compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C22H24FN5O2

Molecular Weight

409.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H24FN5O2/c1-30-19-7-5-6-17(14-19)24-22(29)28(18-11-9-16(23)10-12-18)15-21-26-25-20-8-3-2-4-13-27(20)21/h5-7,9-12,14H,2-4,8,13,15H2,1H3,(H,24,29)

InChI Key

GIXMCDDKOIZXKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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